1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide
Overview
Description
1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide is a chemical compound with the molecular formula C8H10BrNOS and a molecular weight of 248.14 g/mol . This compound is characterized by the presence of a thiazole ring, which is known for its versatility and significant biological activities
Preparation Methods
The synthesis of 1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide typically involves the reaction of cyclopropylamine with thioamide under specific conditions to form the thiazole ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium hydroxide (KOH). The final product is then treated with hydrobromic acid to obtain the hydrobromide salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide undergoes various chemical reactions, including:
Scientific Research Applications
1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide can be compared to other thiazole-containing compounds, such as:
1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one: This compound also contains a cyclopropyl group and a heterocyclic ring, but it differs in its specific structure and chemical properties.
Imidazole-containing compounds: These compounds share some structural similarities with thiazoles but have different biological activities and applications.
Indole derivatives: Indole compounds have a different core structure but can exhibit similar biological activities, such as antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific combination of the thiazole ring and the cyclopropyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-cyclopropyl-1,3-thiazol-5-yl)ethanone;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS.BrH/c1-5(10)7-4-9-8(11-7)6-2-3-6;/h4,6H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBXQWWIUIVBPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)C2CC2.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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